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molecular formula C10H8N2 B1622385 1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole CAS No. 42076-28-8

1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole

Cat. No. B1622385
M. Wt: 156.18 g/mol
InChI Key: MITDXNUXOAYFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468371B2

Procedure details

To a solution of 1H-benzimidazole (1.0 g, 8.46 mmol) in N,N-dimethylformamide (12 mL) was added a 1M solution of potassium tert-butoxide in tetrahydrofuran (8.04 mL, 8.04 mmol). The solution was stirred at room temperature for about 10 min, before propargyl bromide (0.940 mL, 8.46 mmol) was added dropwise. The solution was stirred at room temperature for about 30 min, poured into a cooled saturated aqueous solution of sodium bicarbonate and was extracted with dichloromethane. The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and concentrated under vacuum to provide Example 648. MS (DCI-NH3): m/z 157 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.04 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[CH3:10][C:11](C)([O-])[CH3:12].[K+].O1CCCC1.C(Br)C#C.C(=O)(O)[O-].[Na+].N>CN(C)C=O>[CH2:12]([N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1)[C:11]#[CH:10] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C=NC2=C1C=CC=C2
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
8.04 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.94 mL
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for about 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to provide Example 648

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C#C)N1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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